Cas no 877264-44-3 (5-Fluoro-2-iodobenzaldehyde)

5-Fluoro-2-iodobenzaldehyde structure
5-Fluoro-2-iodobenzaldehyde structure
Nombre del producto:5-Fluoro-2-iodobenzaldehyde
Número CAS:877264-44-3
MF:C7H4FIO
Megavatios:250.008937835693
MDL:MFCD07782057
CID:720288
PubChem ID:29919737

5-Fluoro-2-iodobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 5-Fluoro-2-iodobenzaldehyde
    • 2-Iodo-5-fluorobenzaldehyde
    • Benzaldehyde,5-fluoro-2-iodo-
    • 5-Fluoro-2-iodo-benzaldehyde
    • Benzaldehyde,5-fluoro-2-iodo
    • 5-Fluoro-2-iodobenzaldehyde (ACI)
    • DTXCID00602841
    • Benzaldehyde, 5-fluoro-2-iodo-
    • J-517507
    • AKOS005063845
    • DB-004472
    • EN300-7418889
    • AC-1469
    • SY015631
    • AS-33056
    • 877264-44-3
    • CS-0038109
    • SCHEMBL15273621
    • DTXSID30652091
    • MFCD07782057
    • 5-Fluoro-2-idoobenzaldehyde
    • MDL: MFCD07782057
    • Renchi: 1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
    • Clave inchi: KSDLYLRIDDWCNS-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(I)=CC=C(F)C=1

Atributos calculados

  • Calidad precisa: 249.92900
  • Masa isotópica única: 249.929
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 129
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Superficie del Polo topológico: 17.1A^2
  • Xlogp3: 2.1

Propiedades experimentales

  • Denso: 1.962
  • Punto de ebullición: 256.6°C at 760 mmHg
  • Punto de inflamación: 109°C
  • índice de refracción: 1.64
  • PSA: 17.07000
  • Logp: 2.24280

5-Fluoro-2-iodobenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-7418889-2.5g
5-fluoro-2-iodobenzaldehyde
877264-44-3 95%
2.5g
$353.0 2024-05-24
TRC
F402903-50mg
5-Fluoro-2-Iodobenzaldehyde
877264-44-3
50mg
$ 95.00 2022-06-05
TRC
F402903-100mg
5-Fluoro-2-Iodobenzaldehyde
877264-44-3
100mg
$ 135.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108749-5g
5-Fluoro-2-iodobenzaldehyde
877264-44-3 98%
5g
¥1186.00 2024-04-27
Aaron
AR0036PD-250mg
2-Iodo-5-fluorobenzaldehyde
877264-44-3 98%
250mg
$15.00 2025-01-21
Aaron
AR0036PD-1g
2-Iodo-5-fluorobenzaldehyde
877264-44-3 98%
1g
$42.00 2025-01-21
Aaron
AR0036PD-5g
2-Iodo-5-fluorobenzaldehyde
877264-44-3 98%
5g
$116.00 2025-01-21
eNovation Chemicals LLC
D954311-5g
2-Iodo-5-Fluorobenzaldehyde
877264-44-3 95%
5g
$160 2024-06-07
Enamine
EN300-7418889-1.0g
5-fluoro-2-iodobenzaldehyde
877264-44-3 95%
1.0g
$155.0 2024-05-24
Enamine
EN300-7418889-0.25g
5-fluoro-2-iodobenzaldehyde
877264-44-3 95%
0.25g
$77.0 2024-05-24

5-Fluoro-2-iodobenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referencia
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
Referencia
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referencia
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Borane Solvents: Tetrahydrofuran ;  10 - 15 min, 0 °C; 5 h, rt
1.3 Reagents: Water Solvents: Tetrahydrofuran ;  rt
1.4 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referencia
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  18 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referencia
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process
Steeds, Hannah G.; et al, Chemistry - A European Journal, 2020, 26(63), 14330-14334

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Silica ,  Oxygen ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Referencia
Cu-Catalyzed Enantioselective Ring Opening of Cyclic Diaryliodoniums toward the Synthesis of Chiral Diarylmethanes
Li, Bin; et al, Journal of the American Chemical Society, 2018, 140(30), 9400-9403

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
2.2 12 h, rt
2.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referencia
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 16 h, rt
1.2 Reagents: Methanol
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  6 h, rt
Referencia
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ,  Potassium iodide Solvents: Water ;  10 min, 0 °C; rt
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  12 h, 0 °C → rt
2.1 Reagents: tert-Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -78 °C
2.2 45 min, -78 °C → rt
2.3 Reagents: Sodium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
4.2 12 h, rt
4.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
5.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referencia
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium iodide Catalysts: 1,3-Propanediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  24 h, 105 °C
Referencia
Rh(II)-Catalyzed Enynal Cycloisomerization for the Generation of Vinyl Carbene: Divergent Access to Polycyclic Heterocycles
Wu, Rui; et al, ACS Catalysis, 2023, 13(1), 132-140

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, 0 °C; 1 h, 0 °C; 30 min, 0 °C → 90 °C; 90 °C → rt
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt
3.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
Lewis Acid Catalyzed Formal Intramolecular [3 + 3] Cross-Cycloaddition of Cyclopropane 1,1-Diesters for Construction of Benzobicyclo[2.2.2]octane Skeletons
Ma, Weiwei; et al, Organic Letters, 2015, 17(17), 4180-4183

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: tert-Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 45 min, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  15 min, rt
3.2 12 h, rt
3.3 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 1 h, rt
4.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt; 12 h, rt
Referencia
Intramolecular Pd-Catalyzed Arylation of 1-Amidosugars: A New Route to N-Glycosyl Quinolin-2-ones
Luong, Thi Thanh Huyen; et al, Organic Letters, 2016, 18(9), 2126-2129

5-Fluoro-2-iodobenzaldehyde Raw materials

5-Fluoro-2-iodobenzaldehyde Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:877264-44-3)5-Fluoro-2-iodobenzaldehyde
A21266
Pureza:99%/99%
Cantidad:10.0g/25.0g
Precio ($):202.0/467.0